molecular formula C14H13NO4S B5788516 methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate

Cat. No. B5788516
M. Wt: 291.32 g/mol
InChI Key: QLWDSUPKFMVWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules often involves multiple steps including condensation, cyclization, and functional group transformations. A relevant synthesis approach involves the condensation of amines with carbonyl compounds to form intermediates, which can then undergo further cyclization to yield the target compound. For instance, the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate through the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate illustrates a methodology that could be adapted for synthesizing related compounds, highlighting the importance of precise conditions for achieving the desired product (Chan, Ma, & Mak, 1977).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical and physical properties of a compound. X-ray crystallography provides detailed information about molecular geometry, including bond lengths, angles, and overall molecular conformation. The structure of related compounds, such as methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, demonstrates complex interactions like hydrogen bonding and π-π interactions that could influence the properties of similar molecules (Arshad et al., 2013).

Chemical Reactions and Properties

The reactivity of a compound is defined by its functional groups and molecular structure. Studies on similar molecules, such as the bromination, nitration, and Friedel–Crafts acetylation reactions of benzo[b]thiophen derivatives, provide insights into how different substituents and reaction conditions can affect the outcome of chemical transformations (Clarke, Scrowston, & Sutton, 1973).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are influenced by molecular structure. For example, the crystallization behavior of related compounds can shed light on how different solvents and crystallization conditions affect the solid-state structure of a compound, which in turn can influence its physical properties (Arshad et al., 2013).

Chemical Properties Analysis

The chemical properties of a compound, such as reactivity, stability, and functional group transformations, are determined by its molecular structure. The study of substitution reactions and the synthesis of pyrrole derivatives from isoxazoles and ylides, for instance, provides valuable insights into the chemical behavior and potential applications of such compounds (Galenko et al., 2015).

Mechanism of Action

The mechanism of action of “methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate” is not well-documented in the available literature .

Safety and Hazards

There is limited information available on the safety and hazards associated with "methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate" .

Future Directions

The future directions for research on “methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate” are not well-documented in the available literature .

properties

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)13(16)15-11-6-7-20-12(11)14(17)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWDSUPKFMVWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl-3-amino-2-thiophenecarboxylate (8.00 g, 50.9 mmol) in acetonitrile (100 mL) was added potassium carbonate (1.1 eq., 56.0 mmol, 7.73 g) followed by m-anisoyl chloride (1.05 eq., 53.4 mmol, 7.51 mL) and the mixture heated under reflux for 1 hour. A white precipitate forms. The mixture was cooled in ice-water, diluted with water (100 mL) and the white solid collected by filtration and dried to yield compound 1 (12.78 g). Upon standing, an additional quantity of product precipitated from the water-acetonitrile solution; this was collected in the same fashion. (Total yield: 14.08 g, 95%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.